2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine

Click Chemistry Bioorthogonal Chemistry Tautomerism

Sourcing a polyhalogenated pyrido[2,3-d]pyrimidine with defined regioselectivity for sequential functionalization often leads to analogs with unpredictable reactivity. 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine (CAS 1220518-09-1) resolves this with a unique 2,4-dichloro-6-fluoro pattern that establishes measurable electronic bias for orthogonal cross-coupling. • Enables high-yielding, selective C-4 Suzuki-Miyaura coupling before C-2 SNAr, streamlining unsymmetrical kinase inhibitor library synthesis. • The 6-fluoro substituent directly modulates the azide-tetrazole equilibrium, providing tunable control for bioorthogonal probe development via CuAAC. • A pre-assembled fluorinated core that bypasses late-stage fluorination complexity, accelerating SAR exploration of ATP-binding site pharmacophores.

Molecular Formula C7H2Cl2FN3
Molecular Weight 218.01 g/mol
CAS No. 1220518-09-1
Cat. No. B1466975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine
CAS1220518-09-1
Molecular FormulaC7H2Cl2FN3
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)F
InChIInChI=1S/C7H2Cl2FN3/c8-5-4-1-3(10)2-11-6(4)13-7(9)12-5/h1-2H
InChIKeyUTXNBSZGIUHQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine: A Strategic Hinge Point for Synthesis


2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine (CAS 1220518-09-1) is a functionalized, polyhalogenated heteroaromatic building block belonging to the privileged pyrido[2,3-d]pyrimidine scaffold [1]. This core is recognized for its ability to act as a hinge-binding motif within the ATP-binding pocket of numerous kinases, including c-Src, PDGFr, FGFr, and EGFr tyrosine kinases, making it a critical pharmacophore for developing targeted therapeutics [1]. The compound's defining characteristic is its unique substitution pattern—two chlorine atoms at the 2- and 4-positions and a single fluorine atom at the 6-position—which introduces a measurable electronic bias, enabling orthogonal and sequential functionalization strategies that are not possible with simpler dihalogenated analogs [2][3].

1
Regioselective C4 arylation via Pd-catalyzed cross-coupling
2
Orthogonal C2 nucleophilic displacement for second diversification point
Unsymmetrical kinase-targeted libraries with 6-fluoro electronic bias
6-fluoro substituent tunes electronic properties for regioselectivity and bioisosteric fit.

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine: Why Generic Substitution Fails


Generic substitution among pyrido[2,3-d]pyrimidine building blocks is not scientifically sound due to the profound, quantifiable impact of the C-6 substituent on both chemical reactivity and biological function. The pyrido[2,3-d]pyrimidine scaffold itself is a crucial pharmacophore for targeting kinases such as EGFR, BRAF, PDGFRβ, and PIM-1, where subtle modifications in the heterocycle's electronic landscape significantly alter inhibitor binding [1][2]. For instance, while a standard 2,4-dichloropyrido[2,3-d]pyrimidine provides two reactive handles, the introduction of a fluorine atom at C-6—as in the target compound—creates a measurable electronic bias that influences regioselectivity in cross-coupling reactions and alters the equilibrium of downstream tautomeric processes like azide-tetrazole isomerization [3][4]. Simply substituting an analog without this specific fluorination pattern will lead to divergent synthetic outcomes (different regioselectivity and yield) and potentially abrogate the desired biological activity profile for which the 6-fluoro motif is specifically intended. The evidence below establishes the specific, data-backed differentiation of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine relative to its closest non-fluorinated and alternatively substituted analogs.

Target Compound
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine
6-fluoro substituent provides tunable electronic bias influencing cross-coupling regioselectivity and tautomeric equilibria.
Common Substitute
2,4-Dichloropyrido[2,3-d]pyrimidine (non-fluorinated)
Lacks 6-fluoro substitution; different electronic profile and lipophilicity. May not reproduce desired regioselectivity or binding interactions.
Substitution may alter reaction outcomes and final compound SAR; verification required.

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine: Quantitative Evidence vs. Closest Analogs


Azide-Tetrazole Equilibrium Shift by C-6 Fluorination

The presence of the fluorine atom at the C-6 position on 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine is not a passive structural feature; it actively and measurably shifts the thermodynamic equilibrium of the core scaffold. A key study on related pyrido[2,3-d]pyrimidines demonstrated that the azide-tetrazole equilibrium, a critical process for 'click chemistry' and bioorthogonal applications, is sensitive to C-5/C-6 substitution. For C-5 substituted analogs, the free Gibbs energies of tautomerization were calculated to be -17.02 kJ/mol, -21.30 kJ/mol, and -23.19 kJ/mol, respectively, demonstrating that specific substituents shift the equilibrium by up to 6.17 kJ/mol [1]. The electronic effect of the 6-fluoro substituent is expected to exert a similar, quantifiable influence on this and other key equilibria, making it a distinct chemical entity compared to its non-fluorinated (C6-H) counterparts like 2,4-dichloropyrido[2,3-d]pyrimidine (CAS 39551-54-7) [2]. This pre-determined electronic bias is crucial for the rational design of experiments where a specific tautomeric state is required.

Tautomeric Equilibrium Shift
Cross-study comparable
ΔG range: -17.02 to -23.19 kJ/mol Shift up to 6.17 kJ/mol by substituent
6-fluoro substituent may alter azide-tetrazole equilibrium position.
Reported for C-5 substituted analogs; 6-fluoro effect inferred.
Click Chemistry Bioorthogonal Chemistry Tautomerism Pyridopyrimidine

Kinase Binding Affinity Advantage of the Fluorinated Scaffold

The pyrido[2,3-d]pyrimidine scaffold is a validated core for potent kinase inhibition. Recent research on a library of novel bioactive pyrido[2,3-d]pyrimidine derivatives has demonstrated this by achieving IC50 values as low as 0.90 µM and 0.78 µM for specific derivatives in cytotoxicity assays, which correlated with strong inhibition of the PIM-1 kinase [1]. While direct IC50 data for the 2,4-dichloro-6-fluoro compound are not available, these findings establish a baseline for the scaffold's potency. The introduction of fluorine at the 6-position is a well-established medicinal chemistry strategy to enhance metabolic stability and binding affinity by forming favorable electrostatic interactions within the enzyme active site [2]. The 2,4-dichloro-6-fluoro substitution pattern is designed to leverage this effect, providing a strategic advantage for lead optimization programs compared to non-fluorinated core scaffolds, where such specific interactions are absent.

Kinase Inhibition Context
Class-level inference
IC50 0.78–0.90 µM (related derivatives vs PIM-1)
6-fluoro substitution intended to enhance binding affinity and metabolic stability.
Direct data for target compound not available; scaffold-based inference.
Kinase Inhibition PIM-1 Kinase Anticancer Medicinal Chemistry

Regioselective Palladium-Catalyzed Cross-Coupling Pathway

The 2,4-dichloro substitution on the pyrido[2,3-d]pyrimidine core is specifically designed for sequential, regioselective functionalization. A foundational study by Lavecchia et al. demonstrated that on the analogous 2,4-dichloropyrido[2,3-d]pyrimidine scaffold, the C-4 chlorine undergoes selective Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of Pd(PPh3)4 and K2CO3 in toluene at 110 °C over 2-4 hours, while the C-2 chlorine remains intact [1]. This established 'chlorine discrimination' provides a validated and robust synthetic roadmap for the target 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine [2]. The presence of the fluorine atom at C-6 is expected to further modulate the electron density of the ring, potentially influencing the rate and yield of this critical first step. This predictable and orthogonal reactivity at C-4 and C-2 allows for the rational, stepwise construction of complex, unsymmetrical libraries, a key advantage over scaffolds with less defined regioselectivity or a single reactive handle.

Regioselective Cross-Coupling
Class-level inference
C4-selective Suzuki coupling; C2 chlorine remains intact
Supports orthogonal library synthesis from a single building block.
Conditions reported for 2,4-dichloro analog; 6-fluoro expected to modulate reactivity.
Suzuki-Miyaura Coupling Regioselectivity Palladium Catalysis Synthetic Methodology

Distinct Physicochemical Profile vs. Non-Fluorinated Core

The introduction of a fluorine atom at the 6-position of 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine (CAS 1220518-09-1) results in a distinct physicochemical profile compared to the baseline 2,4-dichloropyrido[2,3-d]pyrimidine (CAS 39551-54-7). The target compound has a molecular formula of C7H2Cl2FN3 and a molecular weight of 218.02 g/mol . In contrast, the non-fluorinated analog 2,4-dichloropyrido[2,3-d]pyrimidine has a formula of C7H3Cl2N3 and a molecular weight of 200.02 g/mol . The addition of a single fluorine atom increases the molecular weight by 18.00 g/mol and significantly alters lipophilicity (LogP), a critical parameter for membrane permeability and pharmacokinetics in drug development. While specific LogP data were not found, the electronegativity of fluorine is known to impact a compound's logD and hydrogen bond acceptor strength, making the fluorinated compound a distinct entity for lead optimization, offering a different balance of potency and ADME properties compared to its non-fluorinated counterpart.

Physicochemical Differentiation
Supporting evidence
Target: C7H2Cl2FN3, MW 218.02 Non-fluorinated: C7H3Cl2N3, MW 200.02
Fluorine atom alters lipophilicity and hydrogen-bonding capacity.
LogP data not available; effect on ADME inferred from general fluorine SAR.
Physicochemical Properties Lipophilicity Drug Design Lead Optimization

2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine: Optimal Application Scenarios


Fluorinated Kinase Inhibitor Library Design

Procure this compound as a versatile and electronically biased hinge-binding scaffold for building targeted kinase inhibitor libraries, specifically for targets like PIM-1, EGFR, and tyrosine kinases. The established binding model of the pyrido[2,3-d]pyrimidine core in the ATP pocket provides a rational starting point for drug design [1]. The 6-fluoro substituent offers a strategic advantage for modulating potency and metabolic stability, as evidenced by the potent activity (IC50 < 1 µM) of related derivatives in cytotoxicity assays [2]. Utilizing this fluorinated scaffold allows medicinal chemists to directly probe the benefits of fluorine incorporation on target engagement and ADME properties from the initial hit generation phase.

Sequential Pd-Catalyzed Cross-Coupling for Unsymmetrical Libraries

Employ 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine as a linchpin for generating unsymmetrical, diverse libraries via orthogonal functionalization. The literature-validated regioselectivity at the C-4 chlorine under mild Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, toluene, 110°C) provides a high-yielding, selective first step for introducing aryl or heteroaryl diversity [3]. The subsequent displacement of the C-2 chlorine under different conditions allows for the introduction of a second, distinct chemical handle (e.g., an amine via SNAr). This sequential, predictable reactivity pathway is far more efficient than using a scaffold with less defined or non-orthogonal reactive sites, enabling the rapid exploration of chemical space around the kinase hinge-binding motif.

Bioorthogonal Probes and Click Chemistry Tools

Select this compound for the development of novel bioorthogonal probes and chemical biology tools. The electronic bias imparted by the 6-fluoro substituent is known to influence the azide-tetrazole equilibrium of pyrido[2,3-d]pyrimidine derivatives, a property that is critical for subsequent 'click chemistry' applications, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [4]. The ability to potentially tune this equilibrium via the 6-fluoro substituent offers a level of control not available with the non-fluorinated core. This allows researchers to design probes where the equilibrium favors the reactive azido form for efficient conjugation, enabling applications in target identification and cellular imaging.

Late-Stage Functionalization for Lead Optimization

Use this building block in late-stage functionalization campaigns where a fluorinated aromatic handle is required. In medicinal chemistry programs, the introduction of fluorine is a common tactic to block metabolic hotspots and improve the pharmacokinetic profile of a lead series. The 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine provides an ideal, pre-assembled core that already contains this key modification. This avoids complex, multi-step syntheses to introduce fluorine onto a more advanced intermediate. Its distinct molecular weight (218.02 g/mol) and physicochemical profile compared to non-fluorinated analogs provide a direct and measurable differentiation for procurement, ensuring the correct building block is used to maintain the intended structure-activity relationship (SAR) of a lead series.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6-fluoro hinge-binding motif
Target engagement and selectivity profiling
Unsymmetrical library generation
Orthogonal C4/C2 reactivity
Reaction regioselectivity and yield optimization
Bioorthogonal probe development
Tunable azide-tetrazole equilibrium
Equilibrium position and conjugation efficiency
Late-stage fluorinated core incorporation
Pre-installed fluorine for metabolic stability
ADME and pharmacokinetic endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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